TP0463518, also known as 2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid or TS-143, is a novel, orally active, small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes 1, 2, and 3 [, , , ]. This classification places it among a group of compounds being investigated for their potential in treating anemia, particularly in the context of chronic kidney disease [, , ]. TP0463518 functions by stabilizing hypoxia-inducible factor-2α (HIF-2α), a key transcription factor involved in the regulation of erythropoietin (EPO) production [, , , ].
TP0463518 is a novel compound classified as a prolyl hydroxylase domain inhibitor. It specifically targets prolyl hydroxylases 1, 2, and 3, enzymes that play a critical role in regulating hypoxia-inducible factors, which are essential for erythropoiesis (the production of red blood cells). The primary therapeutic application of TP0463518 is in the treatment of renal anemia, particularly in patients with chronic kidney disease. This compound has shown promise in enhancing erythropoietin production, primarily from the liver, thus improving hemoglobin levels and reticulocyte counts in preclinical studies.
TP0463518 is derived from a class of compounds known as hypoxia-inducible factor prolyl hydroxylase inhibitors. These inhibitors function by mimicking hypoxic conditions, leading to the stabilization of hypoxia-inducible factors and subsequent transcriptional activation of genes involved in erythropoiesis. The chemical structure of TP0463518 is characterized by its glycineamide-type framework, specifically designed to inhibit the activity of prolyl hydroxylases effectively.
The synthesis of TP0463518 involves several key steps that emphasize its unique chemical architecture. The compound's synthesis typically begins with the formation of a dihydropyridine core, which undergoes various modifications to introduce functional groups that enhance its inhibitory properties.
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary.
The molecular formula for TP0463518 is C20H18ClN3O6, with a molecular weight of approximately 431.8 g/mol. The structural analysis reveals:
TP0463518's mechanism of action involves reversible inhibition of prolyl hydroxylases, leading to:
Technical details about reaction kinetics and inhibition constants can be derived from enzyme assays conducted during preclinical evaluations.
The primary mechanism by which TP0463518 exerts its effects involves the following processes:
Data from studies indicate significant increases in serum erythropoietin levels following administration in animal models.
The physical properties of TP0463518 include:
Chemical properties include:
TP0463518 has significant potential applications in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3